molecular formula C20H20O6 B3036523 Brosimacutin G CAS No. 350221-50-0

Brosimacutin G

Cat. No.: B3036523
CAS No.: 350221-50-0
M. Wt: 356.4 g/mol
InChI Key: KJPLNWFZFTXFPY-FQMXMGHCSA-N
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Description

Brosimacutin G is a naturally occurring 2,3-dihydro-3-hydroxy-2-hydroxylalkylbenzofuran derivative, first isolated from plant species such as Psoralea corylifolia (补骨脂) . It belongs to a class of benzofuran-based secondary metabolites known for their structural complexity and bioactivity. The compound is synthesized biomimetically from α,β-epoxy aldehydes via a one-step reaction using Cs₂CO₃ in DMF or KOH/CaCl₂ in MeOH, yielding a diastereomeric mixture .

Properties

IUPAC Name

(E)-1-[(2S,3S)-3,4-dihydroxy-2-(2-hydroxypropan-2-yl)-2,3-dihydro-1-benzofuran-5-yl]-3-(4-hydroxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O6/c1-20(2,25)19-18(24)16-15(26-19)10-8-13(17(16)23)14(22)9-5-11-3-6-12(21)7-4-11/h3-10,18-19,21,23-25H,1-2H3/b9-5+/t18-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPLNWFZFTXFPY-FQMXMGHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1C(C2=C(O1)C=CC(=C2O)C(=O)C=CC3=CC=C(C=C3)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H]1[C@H](C2=C(O1)C=CC(=C2O)C(=O)/C=C/C3=CC=C(C=C3)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Brosimacutin G typically involves the condensation of appropriate benzaldehyde and acetophenone derivatives under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol-water mixture. The reaction mixture is stirred at room temperature for several hours, followed by acidification to precipitate the chalcone product .

Industrial Production Methods: Industrial production of this compound may involve the extraction from the bark of Brosimum acutifolium using solvents like methanol or ethanol. The extract is then subjected to chromatographic techniques to isolate this compound. This method ensures the compound is obtained in a relatively pure form suitable for further applications .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to dihydrochalcones under hydrogenation conditions.

    Substitution: this compound can participate in electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed:

Scientific Research Applications

Brosimacutin G has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex flavonoids and chalcones.

    Biology: Studied for its role in modulating biological pathways and its potential as a natural antioxidant.

    Medicine: Investigated for its anti-inflammatory, antibacterial, and anticancer properties. It has shown promise in the treatment of various inflammatory diseases and infections.

    Industry: Utilized in the development of natural antioxidant formulations for food and cosmetic products

Mechanism of Action

Brosimacutin G exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative stress. The compound also inhibits the activity of pro-inflammatory enzymes and cytokines, reducing inflammation. Additionally, this compound has been shown to interfere with bacterial cell wall synthesis, leading to its antibacterial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Brosimacutin G shares structural and synthetic similarities with several dihydrobenzofuran derivatives. Key comparisons are outlined below:

Structural Analogues
Compound Core Structure Key Substituents Natural Source
This compound 2,3-dihydrobenzofuran 3-OH, 2-hydroxylalkyl chain Psoralea corylifolia
Vaginidiol 2,3-dihydrobenzofuran 3-OH, 2-methyl group Angelica species
Smyrindiol 2,3-dihydrobenzofuran 3-OH, 2-isopropyl group Smyrnium species
Xanthoarnol 2,3-dihydrobenzofuran 3-OH, 2-prenyl group Xanthoxylum species
Avicenol A 2,3-dihydrobenzofuran 3-OH, 2-long-chain alkyl group Avicennia species

Key Structural Differences :

  • Substituent diversity: this compound’s 2-hydroxylalkyl chain distinguishes it from vaginidiol (methyl) and smyrindiol (isopropyl). Xanthoarnol and avicenol A feature bulkier prenyl and long-chain alkyl groups, respectively .

Key Observations :

  • This compound’s synthesis lacks enantiomeric resolution, unlike Brosimacutin L, which achieves 98% ee via cobalt catalysis .
  • Grignard-based routes (e.g., vaginidiol) offer higher stereochemical control compared to this compound’s base-mediated cyclization .

Q & A

Q. How can Brosimacutin G be reliably isolated and characterized from natural sources?

Q. What experimental designs are optimal for initial bioactivity screening of this compound?

Methodological Answer:

  • In Vitro Assays : Prioritize enzyme inhibition (e.g., kinase or protease assays) and cytotoxicity profiling (e.g., MTT assay on cancer cell lines like HeLa or MCF-7). Use positive controls (e.g., doxorubicin) and triplicate measurements to ensure reproducibility .
  • Dose-Response : Test concentrations spanning 0.1–100 μM to calculate IC₅₀/EC₅₀ values. Include vehicle controls to rule out solvent interference .
  • Statistical Rigor : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons and report p-values, confidence intervals, and effect sizes .

Q. How should researchers address conflicting spectral data during structural validation?

Methodological Answer:

  • Data Reconciliation : Cross-validate NMR assignments using 2D experiments (e.g., NOESY for stereochemistry) and compare with synthetic analogs or derivatives .
  • Contradiction Analysis : Use principal component analysis (PCA) to identify outliers in spectral datasets and revisit sample preparation for contaminants (e.g., residual solvents) .

Advanced Research Questions

Q. How can mechanistic contradictions in this compound’s pharmacological activity be resolved?

Q. What advanced models are suitable for studying this compound’s in vivo pharmacokinetics?

Methodological Answer:

  • ADME Profiling : Use LC-MS/MS to quantify plasma/tissue concentrations in rodent models. Calculate bioavailability (F%) and half-life (t₁/₂) using non-compartmental analysis (NanoZoomer, Phoenix WinNonlin) .
  • Toxicogenomics : Apply RNA-seq to liver/kidney tissues post-administration to assess off-target effects. Compare with histopathology data .

Q. How can computational methods optimize this compound’s synthetic route?

Methodological Answer:

  • Retrosynthetic Planning : Use AI-driven platforms (e.g., Chematica) to propose routes based on available starting materials. Prioritize atom economy and step efficiency .
  • Reaction Validation : Simulate transition states (Gaussian 16) for key steps (e.g., cyclization) and compare with experimental yields .

Guidelines for Data Presentation

  • Tables : Follow journal-specific formatting (e.g., ACS Style for chemistry) and include standard deviations, sample sizes (n ≥ 3), and statistical significance markers (, , ) .
  • Contradiction Reporting : Clearly state limitations (e.g., "Conflicting IC₅₀ values may arise from assay variability; see Supplementary Table S1 for batch-specific data") .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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